1,1-Dimethylprop-2-ynyl acetate

Description

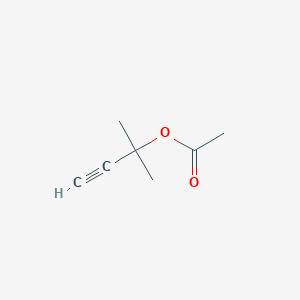

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylbut-3-yn-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-7(3,4)9-6(2)8/h1H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSFTVGBQDJTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166875 | |

| Record name | 1,1-Dimethylprop-2-ynyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604-29-1 | |

| Record name | 1,1-Dimethylpropargyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylprop-2-ynyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butyn-2-ol, acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethylprop-2-ynyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylprop-2-ynyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms of 1,1 Dimethylprop 2 Ynyl Acetate in Complex Transformations

Mechanistic Pathways Involving the Alkynyl Group of 1,1-Dimethylprop-2-ynyl Acetate (B1210297)

The carbon-carbon triple bond of the alkynyl group in 1,1-Dimethylprop-2-ynyl acetate is a region of high electron density, making it susceptible to a variety of chemical transformations. Its participation in complex reactions is often initiated by activation with transition metal catalysts, leading to highly reactive intermediates.

The alkynyl group of propargylic esters like this compound can participate in various cycloaddition reactions, often following an initial metal-catalyzed rearrangement. These reactions are powerful methods for constructing cyclic and heterocyclic systems.

[2+2] Cycloadditions: Transition metal-catalyzed tandem reactions involving a 1,3-acyloxy migration can generate an allene (B1206475) intermediate. This in situ-formed allene is a key participant in subsequent intermolecular [2+2] cycloadditions with alkenes and alkynes. For instance, Rh(II) catalysts can promote the 1,3-acyloxy migration of propargylic esters to form allenes, which then undergo [2+2] cycloaddition to yield highly functionalized alkylidenecyclobutanes. nih.gov

[4+2] Cycloadditions (Diels-Alder Type): While direct participation of the alkyne as a dienophile is common, more complex cascades can also occur. A formal, metal-free [2+2+2] cycloaddition strategy can be initiated by an intramolecular propargylic ene reaction to generate a vinylallene. This vinylallene can then act as the diene component in an intermolecular or intramolecular Diels-Alder reaction with a suitable dienophile. mit.edu In such a scenario, an appropriately substituted this compound derivative could first isomerize to a vinylallene, which then undergoes a [4+2] cycloaddition to form a cyclohexene-containing product. nih.gov

Other Cycloadditions ([4+1], [3+2], [3+3]): Gold and Rhodium catalysts are particularly effective in initiating cycloadditions of propargylic esters. For example, Rh(I) complexes can catalyze the [4+1] cycloaddition of alkenyl propargyl acetates with carbon monoxide to form cyclopentenones. acs.orgnih.gov This process is believed to proceed through a 1,3-acetate migration to form a vinyl allene intermediate. acs.org Similarly, gold(I) catalysts can facilitate [3+2] and [3+3] cycloadditions of related propargyl substrates with aldehydes and nitrones, respectively, via the formation of gold-carbenoid intermediates after an initial migration event. nih.gov

| Reaction Type | Catalyst/Conditions | Key Intermediate | Product Type |

|---|---|---|---|

| [2+2] Cycloaddition | Rh(II) | Allene (from 1,3-acyloxy migration) | Alkylidenecyclobutanes |

| [4+2] Cycloaddition | Thermal (following ene reaction) | Vinylallene | Cyclohexene derivatives |

| [4+1] Cycloaddition | Rh(I), CO | Vinylallene | Cyclopentenones |

| [3+2] Cycloaddition | Au(I) | Gold-carbenoid | 2,5-Dihydrofurans |

One of the most characteristic reactions of propargylic esters is the migration of the acyloxy group, catalyzed by π-acidic metals such as gold, platinum, and rhodium. nih.govchinesechemsoc.orgrsc.org This rearrangement is a pivotal step in many complex transformations, as it converts the relatively stable propargylic ester into highly reactive intermediates. chinesechemsoc.org

1,3-Acyloxy Migration (Saucy-Marbet Rearrangement): This migration involves the shift of the acetate group from the propargylic carbon to the terminal alkynyl carbon, resulting in the formation of a substituted allene (an allenyl ester). nih.govresearchgate.net This process is crucial for initiating tandem reactions, such as the cycloadditions mentioned previously. For example, a gold-catalyzed 1,3-acyloxy migration can be the first step in a cascade that leads to the formation of complex polycyclic molecules. chinesechemsoc.orgresearchgate.net

1,2-Acyloxy Migration: Alternatively, the acetate group can migrate to the adjacent internal alkynyl carbon. This 1,2-shift generates a metal-stabilized vinyl carbene or carbenoid species. nih.govmonash.eduacs.orgrsc.orgacs.org These electrophilic intermediates are highly reactive and can undergo a variety of subsequent transformations, including cyclopropanation, C-H insertion, or cycloaddition reactions. acs.org

The competition between 1,2- and 1,3-migration pathways is influenced by the substitution pattern of the propargylic ester and the choice of catalyst. rsc.orgacs.org For instance, gold-catalyzed rearrangements can be directed toward one pathway over the other by tuning the electronic properties of the ligands on the gold catalyst. rsc.org

The alkynyl group of this compound can also engage in radical reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.

A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) across the triple bond in the presence of peroxides. libretexts.orgucalgary.ca

Initiation: The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation: The bromine radical adds to the terminal carbon of the alkyne in this compound. This regioselectivity is governed by the formation of the more stable vinyl radical intermediate. aklectures.comyoutube.com This vinyl radical then abstracts a hydrogen atom from another molecule of HBr, forming the vinyl bromide product and regenerating the bromine radical, which continues the chain reaction. aklectures.comyoutube.com A mixture of (E) and (Z) isomers is typically formed. libretexts.org

Furthermore, the propargyl radical itself, which exists in resonance with the allenyl radical, is a key intermediate in many radical transformations. sci-hub.seresearchgate.net These radicals can be generated through various methods and participate in cyclization and coupling reactions. sci-hub.senih.gov The coordination of the triple bond to a metal core, such as Co₂(CO)₆, can stabilize the radical and prevent acetylene-allene rearrangement, allowing for highly controlled stereoselective reactions. nih.gov

Beyond acyloxy migrations, the structural framework of this compound can undergo other significant rearrangements.

acs.orgacs.org-Sigmatropic Rearrangements: Propargylic esters can undergo acs.orgacs.org-sigmatropic rearrangements, analogous to the Claisen or Cope rearrangements. acs.orgnih.govnsf.govyoutube.com These pericyclic reactions involve a concerted reorganization of six electrons through a cyclic transition state. Gold(I) catalysts have been shown to facilitate these rearrangements, which are often reversible for propargylic esters. acs.orgnih.gov This rearrangement pathway transforms the propargyl acetate into an allenic ester, which can then be trapped or undergo further reactions.

Propargyl-Allenyl Tautomerization: A fundamental isomerization available to propargyl systems is the tautomerization to an allene. nih.gov This process is often a key step in multi-step reaction sequences, where the initially formed propargyl intermediate rearranges to a more reactive allenyl species, or vice versa. This equilibrium can be influenced by catalysts or reaction conditions.

Palladium-Catalyzed Isomerization: In some synthetic sequences, propargyl acetates can be isomerized using palladium catalysts. This can be a deliberate step to set up subsequent transformations. researchgate.net Similarly, palladium catalysis is effective for the cyclization and isomerization of related compounds like propargylamines to form quinolines and 1-azadienes. nih.gov

Role of the Acetate Moiety in Reaction Mechanisms

While the alkynyl group is often the primary site of reactivity, the acetate moiety plays a crucial and multifaceted role, most notably as a leaving group.

The acetate ion (CH₃COO⁻) is considered a moderate or "decent" leaving group in nucleophilic substitution and elimination reactions. proprep.comuleth.ca Its effectiveness is significantly better than that of strongly basic leaving groups like hydroxide (B78521) (HO⁻) or amide (NH₂⁻). proprep.com

The stability of the departing acetate ion is the key to its function as a leaving group. This stability arises from resonance delocalization, where the negative charge is shared equally between the two oxygen atoms. youtube.comchegg.com

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| I⁻ (Iodide) | HI | ~ -10 | Excellent |

| Br⁻ (Bromide) | HBr | ~ -9 | Excellent |

| CH₃COO⁻ (Acetate) | CH₃COOH | ~ 4.8 | Moderate |

| HO⁻ (Hydroxide) | H₂O | ~ 15.7 | Poor |

| NH₂⁻ (Amide) | NH₃ | ~ 38 | Very Poor |

In reactions where the acetate departs, such as an Sₙ1 reaction, the departure would be the rate-determining step, leading to the formation of a tertiary propargyl carbocation. This carbocation is stabilized by the adjacent alkyne. However, such carbocations can be prone to rearrangement. libretexts.org In Sₙ2 reactions, the departure of the acetate occurs concurrently with the attack of a nucleophile. The moderate leaving group ability of acetate means that these reactions often require heat or catalysis to proceed efficiently. stackexchange.com

Participation in Intramolecular Rearrangements and Cyclizations

While specific studies on the intramolecular rearrangements of this compound are not extensively documented, the reactivity of structurally similar tertiary propargyl acetates and alcohols provides a strong basis for predicting its behavior. One of the key transformations anticipated for such compounds is the Meyer-Schuster rearrangement, particularly under acidic conditions. This rearrangement typically involves the conversion of a propargyl alcohol to an α,β-unsaturated ketone or aldehyde. For this compound, this would likely require prior conversion to the corresponding alcohol, 2-methylbut-3-yn-2-ol.

Gold(I) catalysis is another powerful tool for inducing rearrangements and cyclizations in propargylic systems. For instance, gold(I)-catalyzed processes can facilitate intramolecular reactions through the formation of α-carbonyl carbenoids from propargyl esters. The regioselectivity of these transformations is often influenced by the substituents at the alkyne terminus.

Furthermore, tertiary propargyl alcohols, closely related to this compound, are known to participate in tandem cyclization reactions. These reactions can be catalyzed by Lewis acids, leading to the formation of complex polycyclic structures through a cascade of events that may include ring expansion and Friedel-Crafts-type pathways.

In the context of cyclization, propargyl acetates can also serve as precursors in annulation reactions. The acetate group can function as a directing group, influencing the regiochemical outcome of the cyclization process. This has been demonstrated in palladium-catalyzed double annulations of unsymmetrical alkynes with aryl diazonium salts, where the acetate group plays a crucial role in determining the final product structure.

| Reaction Type | Catalyst/Conditions | Potential Products from Analogous Systems |

| Meyer-Schuster Rearrangement | Acidic | α,β-unsaturated ketones |

| Gold(I)-Catalyzed Rearrangement | Gold(I) complexes | 1,3-diketones |

| Lewis Acid-Catalyzed Tandem Cyclization | Lewis Acids (e.g., Thulium(III) trifluoromethanesulfonate) | Polycyclic compounds |

| Palladium-Catalyzed Annulation | Palladium complexes | Substituted naphthalenes |

Regioselectivity and Stereoselectivity in Reactions of this compound

The control of regioselectivity and stereoselectivity is paramount in harnessing the synthetic potential of this compound. The outcomes of its reactions are dictated by a combination of electronic and steric factors, as well as the nature of the catalysts and reagents employed.

Origins and Control of Regioselectivity (e.g., Cyclopropane (B1198618) Ring Cleavage)

While direct examples of this compound in cyclopropane ring cleavage are scarce, the principles governing such reactions can be inferred from studies on related systems. The regioselectivity of cyclopropane ring opening is often exquisitely controlled by the choice of catalyst. For instance, in the ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones, different palladium and sodium iodide catalysts can lead to a variety of heterocyclic products by influencing which carbon-carbon bond of the cyclopropane ring is cleaved.

The regioselectivity of these reactions is proposed to proceed through distinct mechanistic pathways depending on the catalyst:

Halometalation and β-decarbopalladation: This pathway involves the regioselective addition of a metal halide to a double bond, triggering the cleavage of a specific C-C bond in the cyclopropane ring.

Halogen anion attack: A halide ion can directly attack a carbon atom of the cyclopropane ring, leading to its opening.

Oxidative addition: A low-valent metal, such as Pd(0), can directly insert into a C-C bond of the cyclopropane ring.

In cobalt-catalyzed ring-opening couplings between cyclopropanols and alkynes, the reaction conditions, particularly the solvent, can divert the reaction towards either β-alkenylation or [3+2] annulation, highlighting the fine control achievable over regioselectivity.

| Catalyst System | Proposed Mechanism | Regiochemical Outcome in Analogous Systems |

| PdCl₂(CH₃CN)₂ / NaI | Halometalation / Halogen anion attack | Formation of 4H-pyrans or furans |

| Pd(PPh₃)₄ | Oxidative addition | Formation of different furan (B31954) isomers |

| Cobalt-diphosphine complexes | Migratory insertion | β-alkenyl ketones or cyclopentenol (B8032323) derivatives |

Factors Governing Stereoselectivity in Reaction Outcomes

The stereochemical course of reactions involving this compound is governed by several factors, including the inherent chirality of the substrate (if applicable), the nature of the catalyst and ligands, and the reaction mechanism.

In reactions of propargyl systems, stereoselectivity is often achieved through catalyst control. For example, in the photoredox cobalt-catalyzed propargylation of aldehydes, the use of chiral ligands allows for high diastereo- and enantioselectivity. The challenge in such reactions is to control the reactivity of the isomeric allenyl-metal and propargyl-metal intermediates.

The stereochemistry of the starting material can also be conserved during a reaction. In Diels-Alder reactions, for instance, the stereochemistry of the dienophile is retained in the product. While not a direct reaction of this compound, this principle of stereochemical conservation is a fundamental concept in organic synthesis.

Furthermore, in gold(I)-catalyzed cycloisomerizations of enantiomerically pure propargyl vinyl ethers, a complete central-to-axial-to-central chirality transfer is observed. This high degree of stereocontrol is attributed to the formation of a helical nonplanar pentadienyl cation intermediate that rapidly cyclizes, preventing racemization.

| Factor | Influence on Stereoselectivity | Example from Analogous Systems |

| Chiral Catalysts/Ligands | Induces asymmetry in the product, leading to enantiomeric or diastereomeric excess. | Enantioselective propargylation of aldehydes using cobalt catalysts with chiral ligands. |

| Substrate Stereochemistry | The stereochemistry of the starting material can be transferred to the product. | Chirality transfer in Au(I)-catalyzed cycloisomerization of propargyl vinyl ethers. |

| Reaction Mechanism | The transition state geometry dictates the stereochemical outcome. | The formation of a specific cyclic transition state can lead to a single diastereomer. |

Applications of 1,1 Dimethylprop 2 Ynyl Acetate in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures and Scaffolds

1,1-Dimethylprop-2-ynyl acetate (B1210297) serves as a valuable linchpin in the assembly of intricate molecular structures. ontosight.ai Its bifunctional nature, possessing both a reactive alkyne and an acetate group, enables sequential or one-pot transformations to rapidly build molecular complexity. The rigid, linear propargyl unit can be integrated into larger scaffolds, while the gem-dimethyl groups provide steric bulk and influence the conformation of the resulting molecule.

The structural motifs present in 1,1-dimethylprop-2-ynyl acetate and its derivatives are valuable for the synthesis of natural product core structures and their analogs. The terminal alkyne is particularly suited for reactions that form carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in assembling natural product skeletons. For instance, terminal alkynes are key reactants in multicomponent strategies to build the quinazolin-4(3H)-one core, a scaffold found in numerous alkaloids and bioactive natural products. nih.gov One such method allows for the synthesis of the natural product 2-(4-hydroxybenzyl)quinazolin-4(3H)-one on a large scale. nih.gov

Moreover, synthetic strategies targeting sulfur analogs of biologically active natural products, such as furanocoumarins and indole (B1671886) alkaloids, have utilized the 1,1-dimethylpropargyl unit. semanticscholar.org In these syntheses, a hydroxybenzo[b]thiophene is reacted to form a 1,1-dimethylprop-2-ynyl ether, a close analog of the acetate, which then cyclizes to yield a polynuclear heterocyclic system. semanticscholar.org This highlights the role of the building block in creating analogs that can be used to explore structure-activity relationships. The direct derivative, o-amino-N-(1,1-dimethylprop-2-ynyl)-benzamide, has been employed as a precursor in attempted syntheses of quinazolines, further underscoring its application in building heterocyclic cores related to natural products. researchgate.net

The reactivity of this compound and its immediate derivatives (such as the corresponding alcohol or amine) makes it a powerful precursor for a variety of heterocyclic systems. The terminal alkyne can participate in cyclization and cycloaddition reactions, leading to the formation of five- and six-membered rings.

Oxazolidinones: The synthesis of oxazolidinones, a critical scaffold in medicinal chemistry (e.g., in linezolid (B1675486) antibiotics), can be achieved from propargylic alcohols, the hydrolysis product of this compound. Silver-catalyzed tandem cyclization of propargylic alcohols with isocyanates produces oxazolidin-2-ones with high stereoselectivity. organic-chemistry.orgorganic-chemistry.org Additionally, three-component reactions involving propargylic alcohols, CO2, and 2-aminoethanols, often catalyzed by copper or promoted by ionic liquids, provide an efficient route to these heterocycles. mdpi.commdpi.com

Oxazoles: In an illustrative example of reactivity, the attempted base-mediated cyclization of 2-carbethoxyamino-N-(1,1-dimethylprop-2-ynyl)-benzamide, designed to form a quinazoline (B50416), resulted in an unexpected intramolecular cyclization to yield an oxazole (B20620) derivative instead. researchgate.net This demonstrates the utility of the propargyl moiety in accessing diverse heterocyclic systems, sometimes through unforeseen reaction pathways.

Quinazolinones: Several multicomponent strategies for synthesizing quinazolinones rely on terminal alkynes as key starting materials. mdpi.comrsc.org These reactions typically involve the condensation of a terminal alkyne, a 2-aminobenzamide (B116534) derivative, and a third component under copper or potassium persulfate promotion to assemble the quinazolinone ring system. mdpi.comrsc.orgrsc.org

Thiophenes: The 1,1-dimethylpropargyl unit has been incorporated into fused thiophene (B33073) systems. The reaction between a hydroxybenzo[b]thiophene and 3-chloro-3-methyl-1-butyne (B142711) generates a 4-(1,1-dimethylprop-2-ynyloxy)benzo[b]thiophene intermediate in situ. semanticscholar.org This intermediate undergoes thermal cyclization to afford a complex tricyclic product containing both thiophene and pyran rings (a thieno[2,3-g]chromene derivative), showcasing a powerful annulation strategy. semanticscholar.org

The table below summarizes selected examples of heterocyclic synthesis starting from precursors containing the 1,1-dimethylpropargyl moiety.

| Heterocycle | Starting Materials | Key Reagents/Catalysts | Finding |

| Oxazolidin-2-one | Propargylic Alcohols, Phenyl Isocyanate | AgOAc, DMAP | Silver catalyst activates the alkyne, leading to highly Z-selective cyclization. organic-chemistry.orgorganic-chemistry.org |

| Oxazole | o-Amino-N-(1,1-dimethylprop-2-ynyl)-benzamide | Ethyl Chloroformate, Base | Attempted quinazoline synthesis led to an unexpected cyclization to an oxazole. researchgate.net |

| Quinazolinone | Terminal Alkynes, 2-Azidobenzaldehyde, Anthranilamide | CuI, Et3N | A copper-catalyzed three-component reaction efficiently forms functionalized quinazolinones. mdpi.com |

| Fused Thiophene | Hydroxybenzo[b]thiophene, 3-Chloro-3-methyl-1-butyne | K2CO3, Heat | In situ formation of a propargyl ether followed by thermal cyclization yields a tricyclic system. semanticscholar.org |

Utilization in Multi-component Reactions and Convergent Syntheses

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. scielo.br The terminal alkyne of this compound makes it an ideal substrate for various MCRs, enabling the rapid and convergent synthesis of complex molecules.

As detailed previously, the synthesis of quinazolinones is a prime example of this application. Copper-catalyzed three-component reactions of terminal alkynes, 2-azidobenzaldehyde, and anthranilamide provide a direct route to 2-(1,2,3-triazoyl) quinazolinones. mdpi.com Another approach involves the reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes to yield phenolic quinazolin-4(3H)-ones. nih.gov Similarly, a metal-free, three-component reaction between 2-aminobenzamide, a terminal alkyne, and dimethyl sulfoxide (B87167) (DMSO) can generate N-substituted quinazolinones. rsc.org

The synthesis of oxazolidinones can also be framed as an MCR. A highly sustainable method involves the CuBr-catalyzed three-component reaction of propargylic alcohols (accessible from the acetate), 2-aminoethanols, and carbon dioxide at atmospheric pressure. mdpi.com This approach is notable for its high atom economy and the use of a greenhouse gas as a C1 building block. These examples underscore the power of using this compound or its direct derivatives in convergent MCRs to build valuable heterocyclic scaffolds from simple, readily available precursors.

Precursor for Developing Advanced Chemical Probes and Intermediates

Beyond its role in constructing the final molecular target, this compound is a valuable precursor for creating advanced intermediates and chemical probes. The terminal alkyne functionality is particularly significant in this context due to its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." ontosight.ai This reaction allows for the efficient and specific covalent linkage of the alkyne-containing molecule to another molecule bearing an azide (B81097) group. This capability is fundamental in chemical biology for developing probes to study biological systems, for example, by attaching the propargyl unit to a fluorescent dye, affinity tag, or a larger biomolecule. ontosight.ai

The compound also serves as a starting point for more elaborate synthetic intermediates. For example, o-amino-N-(1,1-dimethylprop-2-ynyl)-benzamide, prepared from the parent amine, is itself a stable intermediate used in subsequent cyclization reactions to build heterocyclic systems like oxazoles or to attempt the synthesis of quinazolines. researchgate.net The incorporation of the 1,1-dimethylprop-2-ynyl moiety into larger, more functionalized molecules, such as the RIP1 inhibitors mentioned earlier, demonstrates its role as a precursor to advanced drug candidates and pharmacological tools. google.com

Spectroscopic and Computational Approaches for Elucidating Reaction Pathways and Structure Reactivity Relationships

Advanced Spectroscopic Methods for Structural Characterization in Reaction Contexts

Spectroscopic methods are indispensable tools for identifying reactants, products, and transient species in the reactions of 1,1-dimethylprop-2-ynyl acetate (B1210297). Each technique offers unique information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and spatial arrangement of atoms within a molecule. In the context of 1,1-dimethylprop-2-ynyl acetate reactions, various NMR experiments are employed to track the transformation of the starting material and to characterize the resulting products.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum would show characteristic signals for the methyl protons and the acetylenic proton. hmdb.ca Changes in these signals during a reaction, such as their disappearance or the appearance of new signals, indicate chemical transformations.

¹³C NMR: Carbon-13 NMR is used to identify the carbon framework of a molecule. hmdb.caresearchgate.netuni-plovdiv.bg The spectrum of this compound displays distinct peaks for the quaternary alkynyl carbon, the acetylenic carbon, the methyl carbons, and the carbonyl carbon of the acetate group. nih.gov The shifting of these peaks or the emergence of new ones provides evidence for the formation of new chemical bonds and functional groups.

2D NMR Techniques (HSQC, HMBC, NOE): Two-dimensional NMR techniques are crucial for elucidating complex molecular structures by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of signals in both ¹H and ¹³C spectra. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are two or three bonds apart, which is invaluable for establishing the connectivity across heteroatoms and quaternary centers. libretexts.org This is particularly useful for tracking the fate of the acetate group and the dimethylpropynyl moiety during a reaction.

Nuclear Overhauser Effect (NOE): NOE spectroscopy reveals through-space proximity between protons, providing information about the stereochemistry and conformation of reaction products.

In mechanistic studies, NMR can be used to identify key intermediates. For instance, in acid-catalyzed rearrangements of related N-propargylanilines, NMR has been instrumental in characterizing the resulting dienyl iminium ions. researchgate.net Similarly, for reactions involving this compound, NMR analysis of the reaction mixture over time can help to identify transient species and thus support or refute proposed mechanistic pathways. core.ac.uk

Below is a table summarizing the expected NMR data for this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.5 | Singlet | Acetylenic H |

| ¹H | ~2.0 | Singlet | Acetate CH₃ |

| ¹H | ~1.5 | Singlet | Dimethyl CH₃ |

| ¹³C | ~170 | Singlet | Carbonyl C |

| ¹³C | ~85 | Singlet | Quaternary Alkynyl C |

| ¹³C | ~75 | Singlet | Acetylenic CH |

| ¹³C | ~70 | Singlet | Quaternary C |

| ¹³C | ~28 | Singlet | Methyl C |

| ¹³C | ~22 | Singlet | Acetate CH₃ |

This is an interactive table. Click on the headers to sort.

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of compounds and to deduce their structures by analyzing their fragmentation patterns. In the study of this compound reactions, MS is essential for identifying the products formed, including any adducts with other molecules.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. acs.org This is crucial for confirming the identity of reaction products and for distinguishing between isomers. For example, in the rhodium-catalyzed carbonylation of related propargyl esters, HRMS was used to confirm the elemental composition of the resulting products. nih.gov

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and how they are connected. For instance, the loss of an acetate group or a methyl group from the molecular ion of this compound would be a characteristic fragmentation pathway.

MS is also a powerful tool for identifying reaction adducts. In a study of the antioxidant mechanisms of related compounds, mass spectrometry was used to identify adducts formed with a radical species, providing insight into the reaction mechanism. researchgate.net Similarly, in reactions of this compound, MS could be used to detect and characterize any intermediates or products formed by the addition of other reagents or solvent molecules.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.org Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

For this compound, the IR spectrum would show characteristic absorption bands for the following functional groups:

C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹ for the terminal alkyne.

C≡C stretch: A weak band around 2100 cm⁻¹.

C=O stretch: A strong, sharp band around 1745 cm⁻¹ for the ester carbonyl group. rsc.org

C-O stretch: A strong band in the region of 1250-1000 cm⁻¹.

During a chemical transformation of this compound, changes in the IR spectrum can be used to monitor the progress of the reaction. For example, the disappearance of the alkyne bands and the appearance of new bands corresponding to other functional groups would indicate that the alkyne has reacted. In a study of the rearrangement of prop-2-ynyl acetates, the disappearance of the acetylenic C-H stretching band and the appearance of a strong allene (B1206475) C=C stretching band provided strong evidence for the formation of an allenic acetate. rsc.org

The following table summarizes the characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |

| Alkyne C-H | Stretch | ~3300 | Sharp, Weak |

| Alkyne C≡C | Stretch | ~2100 | Weak |

| Ester C=O | Stretch | ~1745 | Strong, Sharp |

| Ester C-O | Stretch | 1250-1000 | Strong |

This is an interactive table. Click on the headers to sort.

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub It is a powerful method for determining the absolute stereochemistry of chiral compounds. researchgate.net

While this compound itself is not chiral, it can be a precursor to chiral products. If a reaction of this compound leads to the formation of a new stereocenter, ECD can be used to determine the absolute configuration of the product. This is often achieved by comparing the experimentally measured ECD spectrum with the spectrum calculated for a specific enantiomer using computational methods. researchgate.net

The ECD spectrum is highly sensitive to the spatial arrangement of chromophores within a molecule. encyclopedia.pub Therefore, the formation of a chiral center in a derivative of this compound would likely result in a non-zero ECD spectrum, the sign and shape of which would be characteristic of a particular enantiomer. In the total synthesis of natural products, ECD has been used to confirm the absolute configuration of complex molecules containing multiple stereocenters. rsc.org

Computational Chemistry and Theoretical Modeling of this compound Reactivity

Computational chemistry provides a theoretical framework for understanding and predicting the reactivity of molecules like this compound. By modeling reaction pathways and transition states, it is possible to gain insights into the feasibility of different mechanisms and to rationalize experimental observations.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and energetics of molecules. rsc.org It allows for the calculation of various properties, including optimized geometries, reaction energies, and activation barriers.

In the context of this compound, DFT calculations can be used to:

Model reaction pathways: By calculating the energies of reactants, intermediates, transition states, and products, it is possible to construct a potential energy surface for a given reaction. researchgate.net This allows for the identification of the most likely reaction mechanism.

Determine transition state structures: The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. DFT calculations can be used to determine the geometry and electronic structure of the transition state, providing insights into the factors that control the reaction rate. researchgate.net

Predict reactivity: By comparing the activation barriers for different possible reactions of this compound, it is possible to predict which reaction is most likely to occur under a given set of conditions.

For example, DFT calculations have been used to investigate the mechanism of the oxidative carbonylation of methanol (B129727) to dimethyl carbonate, providing insights into the role of the catalyst and the energetics of the various elementary steps. rsc.org Similarly, DFT studies on the elimination reactions of orthoesters have helped to elucidate the nature of the transition states and the factors influencing the reaction mechanism. researchgate.net Such computational approaches, when applied to the reactions of this compound, can provide a detailed and quantitative understanding of its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermediates

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and the transient species that may form during chemical reactions. researchgate.net This method is particularly useful for exploring the potential energy surface of a molecule and identifying stable conformations and the transition states that connect them. nih.gov

A typical MD simulation would involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom over time can be calculated, revealing the accessible conformations and their relative energies. Analysis of these trajectories can identify the most populated conformational states and the energy barriers between them.

Table 1: Hypothetical Conformational Analysis Data for this compound from MD Simulations

| Dihedral Angle | Dominant Conformer(s) (°) | Energy Barrier (kcal/mol) | Population (%) |

| C(alkyne)-C-O-C(carbonyl) | ~180 (anti-periplanar) | 3.5 | 75 |

| ~60 (gauche) | 25 | ||

| H₃C-C-O-C(carbonyl) | Multiple low-energy orientations | < 2.0 | - |

Furthermore, MD simulations are instrumental in studying reaction intermediates. For reactions involving this compound, such as additions to the alkyne or hydrolysis of the ester, MD can model the approach of reactants and the formation of transient intermediate structures. researchgate.net This can help in visualizing the reaction pathway and understanding the stereochemical outcomes of such transformations.

Quantum Chemical Calculations of Electronic Properties and Spectroscopic Parameters

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. acs.org These calculations are fundamental for understanding a molecule's reactivity, spectroscopic properties, and other chemical characteristics. Methods such as Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost. scielo.br

For this compound, quantum chemical calculations can be used to determine a variety of electronic properties. The distribution of electron density, for instance, can reveal the electrophilic and nucleophilic sites within the molecule. The alkyne's triple bond is an electron-rich region, making it susceptible to electrophilic attack, while the carbonyl carbon of the acetate group is electrophilic.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| Dipole Moment | ~2.1 D | DFT/B3LYP/6-31G |

| HOMO Energy | -9.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | +1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 10.7 eV | DFT/B3LYP/6-31G |

| Mulliken Atomic Charges | C(alkyne): -0.25, C(carbonyl): +0.60, O(carbonyl): -0.55 | DFT/B3LYP/6-31G* |

Note: The values in this table are hypothetical and serve as an illustration of the data that can be obtained from quantum chemical calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Moreover, quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For example, theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) spectrum. Key vibrational modes for this compound would include the C≡C stretch of the alkyne, the C=O stretch of the ester, and various C-H and C-O stretching and bending modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra for structural elucidation. researchgate.net This is particularly useful for assigning signals in complex spectra and for distinguishing between different isomers or conformers.

By integrating the insights from molecular dynamics simulations and quantum chemical calculations with experimental spectroscopic data, a comprehensive understanding of the structure, reactivity, and reaction mechanisms of this compound can be achieved.

Stereochemical Aspects and Chiral Applications of 1,1 Dimethylprop 2 Ynyl Acetate

Asymmetric Synthesis Utilizing 1,1-Dimethylprop-2-ynyl Acetate (B1210297) as a Substrate

While 1,1-dimethylprop-2-ynyl acetate is an achiral molecule, it serves as a valuable prochiral substrate for generating complex chiral structures. Asymmetric synthesis methodologies aim to transform this simple precursor into molecules with one or more defined stereocenters, a cornerstone for the synthesis of pharmaceuticals and natural products. nih.gov

The construction of all-carbon quaternary stereocenters from tertiary propargylic electrophiles is a formidable challenge in organic synthesis due to steric hindrance and the propensity for elimination side reactions. nih.govbohrium.com A significant breakthrough in this area involves an enantioconvergent SN1-type reaction, which effectively transforms racemic tertiary propargylic acetates into highly enantioenriched products.

A notable example is the enantioselective allylation of tertiary propargyl acetates, promoted by the synergistic action of a chiral squaramide catalyst and a Lewis acid promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.netrsc.org This reaction proceeds through a stereoablative mechanism. The racemic starting material is converted into a planar, achiral carbocation intermediate. bohrium.comnih.gov The chiral catalyst then forms a chiral ion pair with this intermediate, effectively shielding one face and directing the incoming nucleophile (e.g., allyltrimethylsilane) to the other, thereby establishing the stereochemistry of the newly formed quaternary center with high fidelity. rsc.orgnih.gov

Mechanistic studies, including kinetic analysis and crossover experiments, support a rate-limiting, catalyst-promoted ionization of the propargyl acetate to form the carbocation. bohrium.comnih.gov The reaction is not a dynamic kinetic resolution but rather an enantioselective process acting on an achiral intermediate generated from both enantiomers of the starting material. nih.gov This strategy has proven effective for a range of aryl-substituted tertiary propargylic acetates, demonstrating broad applicability for creating highly congested stereogenic centers. rsc.orgbohrium.com

| Substrate (Aryl Group) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl | Chiral Squaramide | 86 | 93 |

| 1-Naphthyl | Chiral Squaramide | 88 | 95 |

| 2-Naphthyl | Chiral Squaramide | 80 | 97 |

| 4-Bromophenyl | Chiral Squaramide | 85 | 94 |

| 4-Methoxyphenyl | Chiral Squaramide | 81 | 88 |

Oxetane (B1205548) Synthesis

Oxetanes are strained four-membered ethers that are valuable motifs in medicinal chemistry. doi.orgnih.gov Diastereoselective synthesis of highly substituted oxetanes can be achieved from precursors related to this compound. One major route is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene (or alkyne). beilstein-journals.orgmdpi.com While the alkyne of this compound could theoretically participate, a more common strategy involves converting the parent alcohol, 2-methylbut-3-yn-2-ol, into a suitable olefin.

Alternatively, intramolecular cyclization of functionalized diols is a robust method for oxetane formation. doi.org For instance, a derivative of 2-methylbut-3-yn-2-ol could be elaborated into a 1,3-diol precursor, where one hydroxyl group is subsequently activated (e.g., as a tosylate) and cyclized under basic conditions in a Williamson ether synthesis. If the diol precursor contains a pre-existing stereocenter, the cyclization can proceed with high diastereoselectivity. Halocyclization reactions of homopropargylic alcohols also provide a pathway to substituted oxetanes with controlled diastereoselectivity. doi.org

Diels-Alder Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings with excellent stereochemical control. wikipedia.orgpressbooks.pub The alkyne moiety in this compound can serve as a dienophile, reacting with a conjugated diene. The stereochemistry of the resulting cyclohexadiene adduct is dictated by the geometry of the diene and the mode of approach.

The reaction is stereospecific, meaning the stereochemistry of the reactants is faithfully transferred to the product. pressbooks.pub For instance, reaction with a stereochemically defined diene will result in a specific diastereomer. Furthermore, the presence of a chiral auxiliary on the diene or the use of a chiral Lewis acid catalyst can induce high diastereoselectivity and enantioselectivity in the cycloaddition. nih.gov While alkynes are generally less reactive dienophiles than electron-deficient alkenes, the reaction can be promoted under thermal conditions or with Lewis acid catalysis. uib.no The steric bulk of the gem-dimethyl group on this compound would significantly influence the facial selectivity of the diene's approach, a factor that is critical in predicting the diastereomeric outcome. uib.no

Stereochemical Retention and Inversion in Reactions Involving the Propargyl Moiety

Substitution reactions at a propargylic center can proceed through various mechanisms, leading to either inversion or retention of configuration at the stereocenter. Discussing this requires considering a chiral derivative of this compound where the quaternary carbon itself is not the stereocenter, but a reaction occurs at a different, chiral propargylic position, or where a reaction at the tertiary center of a related chiral alcohol leads to a defined stereochemical outcome.

Inversion of Stereochemistry

Inversion of configuration is the hallmark of the bimolecular nucleophilic substitution (SN2) mechanism. In the context of propargylic systems, copper-catalyzed reactions have been developed that proceed via a direct SN2 pathway with excellent stereoinversion. rsc.orgrsc.org Diorganocuprate(I) reagents, for example, have been shown to react with enantioenriched secondary propargyl bromides to afford the corresponding substitution products with near-perfect inversion of configuration. rsc.orgrsc.org This is significant because propargylic electrophiles often favor an SN2' pathway leading to allenes. The direct SN2 displacement provides a reliable method for creating chiral alkynes. rsc.org

Transition metal-catalyzed cross-coupling reactions also frequently proceed with inversion. For example, palladium-catalyzed couplings are typically stereospecific and invert the configuration at the reacting carbon center. nih.gov Similarly, iron-catalyzed intramolecular substitutions of tertiary alcohols have been shown to proceed with inversion of configuration, even when an SN1 mechanism is operative, which is attributed to the formation of a tight ion pair that shields one face of the carbocation from the internal nucleophile. diva-portal.org

Retention of Stereochemistry

A powerful demonstration of switchable stereochemistry is seen in nickel-catalyzed Miyaura borylations of allylic pivalates, an analogous system. By changing the solvent from acetonitrile (B52724) to toluene, the stereochemical outcome of the reaction could be switched from inversion to retention. nih.gov Similarly, metal-catalyzed rearrangements of propargylic esters, such as the 1,3-acyloxy migration, can be rendered stereodivergent. The use of a copper(I) catalyst can favor the (E)-isomer, while a platinum(II) catalyst can favor the (Z)-isomer, demonstrating that the choice of metal can dictate the stereochemical course of the reaction. acs.org

Deracemization and Chiral Resolution Strategies for this compound Derivatives

Deracemization strategies aim to convert a racemic mixture of a chiral molecule into a single, enantioenriched stereoisomer, offering a significant advantage over classical resolution, which has a maximum theoretical yield of 50%.

Kinetic and Dynamic Kinetic Resolution

Kinetic resolution involves the differential reaction rate of two enantiomers with a chiral catalyst or reagent. For propargylic alcohols, lipase-based enzymatic resolutions are common. A highly effective method combines a lipase (B570770) for the enantioselective acylation step with an oxovanadium catalyst for the in-situ racemization of the unreacted alcohol enantiomer. mdpi.com This process, known as dynamic kinetic resolution (DKR), allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product. mdpi.commsu.edu This has been successfully applied to various secondary propargylic alcohols. mdpi.com

The enantioconvergent SN1 reaction of tertiary propargyl acetates discussed previously is a prime example of a deracemization process. rsc.orgnih.gov Starting with a racemic acetate, the reaction funnels both enantiomers through a common achiral carbocation intermediate, which is then trapped enantioselectively by a nucleophile under the control of a chiral catalyst. bohrium.comnih.gov This effectively converts a racemic starting material into a single enantiomer of the product with a newly formed quaternary stereocenter, achieving up to 97% ee. researchgate.netbohrium.com

Historical Development and Future Research Directions

Evolution of Synthetic Routes and Mechanistic Understanding of Propargyl Esters

The study of propargyl esters, a class of organic compounds to which 1,1-dimethylprop-2-ynyl acetate (B1210297) belongs, has a rich history characterized by the continuous development of synthetic methodologies and a deepening understanding of their reaction mechanisms. Initially, the synthesis of propargyl esters was primarily achieved through the esterification of propargyl alcohols. This foundational method, while still relevant, has been significantly expanded and refined over the decades.

Early synthetic efforts often relied on straightforward acid-catalyzed esterification or the use of acyl chlorides. However, the quest for milder conditions, higher yields, and greater functional group tolerance has driven the evolution of more sophisticated synthetic strategies. A significant advancement came with the use of organometallic reagents. For instance, trialkynylboranes were found to react with ethyl diazoacetate under mild conditions to produce propargylic esters in good yields. rsc.org This method offered an alternative to traditional esterification, particularly for substrates sensitive to acidic conditions.

The mechanistic understanding of propargyl ester reactions has also evolved considerably. A pivotal aspect of their chemistry is the propargyl-allenyl tautomerization, where the propargyl isomer can rearrange to an allenyl species. acs.org This isomerization is often a key step in many of their transformations and can be influenced by the choice of catalyst and reaction conditions.

A major breakthrough in the understanding and application of propargyl ester chemistry came with the advent of transition metal catalysis, particularly with gold catalysts. acs.orgnih.govnih.govbohrium.com Gold(I) and Gold(III) complexes have been shown to be powerful π-Lewis acids that can activate the alkyne moiety of propargyl esters, facilitating a variety of transformations. nih.govbohrium.com Mechanistic studies, including density functional theory (DFT) calculations, have been instrumental in elucidating the complex reaction pathways involved in gold-catalyzed reactions of propargyl esters. diva-portal.org These studies have revealed the possibility of different reaction manifolds, such as acs.orglpp-group.com-sigmatropic rearrangements to form gold-carbene species or 1,3-acyloxy migrations to generate allenyl ester intermediates. nih.govbohrium.com The specific pathway followed can be influenced by the substitution pattern of the propargyl ester and the nature of the gold catalyst and its ligands. nih.gov

Beyond gold, other transition metals like palladium, platinum, and copper have also been employed to catalyze reactions of propargyl esters, leading to a diverse array of products. nih.govmdpi.com For example, palladium-catalyzed substitutions of propargylic electrophiles have become a powerful tool for constructing C-C and C-heteroatom bonds. nih.gov These reactions are believed to proceed through interconverting allenyl and propargyl palladium intermediates. nih.gov The choice of metal catalyst can even lead to stereodivergent outcomes, with different catalysts favoring the formation of different stereoisomers. mdpi.com

The development of these catalytic systems has not only expanded the synthetic utility of propargyl esters but has also provided deeper insights into their fundamental reactivity. The ongoing exploration of new catalysts and reaction conditions continues to unveil novel transformations and refine our understanding of the intricate mechanisms governing the chemistry of this versatile class of compounds.

Emerging Research Frontiers for 1,1-Dimethylprop-2-ynyl Acetate

The unique structural features of this compound, namely a tertiary propargylic center and an acetate leaving group, position it as an interesting substrate for exploring new frontiers in organic synthesis. Future research is likely to focus on enhancing the selectivity and efficiency of its reactions, developing more sustainable synthetic methodologies, and leveraging modern technologies for its synthesis and the design of its reactions.

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A key area of future research will be the development of novel catalytic systems to control the regioselectivity and enantioselectivity of reactions involving this compound. While significant progress has been made in the catalysis of propargyl ester reactions, achieving high levels of control, especially for tertiary substrates, remains a challenge.

Future work could focus on:

Chiral Lewis Acids: The development of new chiral Lewis acid catalysts could enable enantioselective transformations of this compound. These catalysts could activate the alkyne or the acetate group, creating a chiral environment that directs the approach of a nucleophile to one face of the molecule.

Dual Catalysis: Combining two different catalysts that work in concert could open up new reaction pathways and provide enhanced levels of control. For example, a transition metal catalyst could activate the alkyne, while an organocatalyst could activate a nucleophile, leading to highly selective bond formation.

Photoredox Catalysis: The use of light-driven photoredox catalysis offers a powerful and sustainable approach to generate reactive intermediates under mild conditions. Future research could explore the use of photoredox catalysts to initiate novel transformations of this compound, such as radical additions or cyclizations.

Recent advances in the development of iron-catalyzed borylation of propargylic acetates and palladium-catalyzed kinetic resolution of propargylic acetates highlight the potential for discovering new catalytic systems with improved selectivity. nih.govdiva-portal.org

Exploration of Sustainable Synthesis Methodologies and Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will likely emphasize the development of more environmentally benign and sustainable synthetic methods.

Key areas of focus will include:

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product. This can be achieved through the development of catalytic addition and cycloaddition reactions that avoid the formation of stoichiometric byproducts.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents. glycopedia.eu The use of deep eutectic solvents (DESs) has also been explored for reactions involving propargyl-functionalized compounds. glycopedia.eu

Renewable Feedstocks: Investigating the synthesis of this compound or its precursors from renewable biomass sources.

The development of solvent-free reaction conditions, as demonstrated in some propargylamine (B41283) syntheses, represents a significant step towards greener chemical processes. bohrium.com

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. nih.gov

Future research could explore the integration of flow chemistry for the synthesis and transformation of this compound. This could involve:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself, potentially from readily available starting materials. This could lead to a more efficient and scalable production method.

High-Throughput Reaction Optimization: Using automated flow systems to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for a given transformation of this compound.

The application of flow chemistry has been successfully demonstrated for esterification reactions and is a growing area of interest for a wide range of organic transformations. lpp-group.comsyrris.com A mercury-free flow chemistry process for the asymmetric propargylation of aldehydes has been reported, showcasing the potential for safer and more sustainable continuous processes. nih.gov

Computational Design of this compound Mediated Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the outcome of chemical reactions. rsc.org In the context of this compound, computational studies can play a crucial role in several areas:

Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of reactions involving this compound, providing detailed insights into the transition states and intermediates involved. This can help to rationalize experimentally observed selectivities and guide the design of new experiments.

Catalyst Design: Computational screening can be used to identify promising new catalysts for reactions of this compound. By calculating the binding energies of the substrate to different catalysts and the activation barriers for key reaction steps, it is possible to predict which catalysts are likely to be most effective.

Predicting Reactivity and Selectivity: As computational models become more accurate, it may become possible to predict the outcome of reactions involving this compound with a high degree of confidence. This could significantly accelerate the discovery of new and useful transformations.

The use of machine learning in conjunction with computational chemistry is also an emerging area that could be applied to the study of this compound, potentially leading to the rapid discovery of new catalysts and reaction conditions. bohrium.com

Q & A

Q. What are the standard synthetic methods for preparing 1,1-Dimethylprop-2-ynyl acetate in laboratory settings?

The synthesis typically involves acetylation of 1,1-dimethylprop-2-yn-1-ol using acetylating agents (e.g., acetic anhydride or acetyl chloride) with base catalysts like K₂CO₃ in dichloroethane (DCE) under reflux conditions (4–6 hours). Solvent selection (e.g., DMF vs. DCE) significantly impacts reaction kinetics, with aprotic polar solvents enhancing nucleophilic acetylation efficiency .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- GC-MS : For purity assessment and molecular ion confirmation (m/z ≈ 142).

- FTIR : To verify acetyl C=O stretching (~1740 cm⁻¹) and alkyne C≡C stretches (~2120 cm⁻¹).

- ¹H NMR : For identifying methyl groups (δ 1.4–1.6 ppm) and acetate protons (δ 2.0–2.1 ppm).

- DSC : To determine thermal stability thresholds and decomposition pathways .

Q. How does the steric environment of this compound influence its chemical reactivity?

The geminal dimethyl groups create steric hindrance, reducing nucleophilic attack rates at the β-carbon by 40–60% compared to unsubstituted analogs. This necessitates higher reaction temperatures (80–100°C) for efficient transformations .

Q. What safety protocols are critical when handling this compound?

Essential protocols include:

- PPE : Nitrile gloves, chemical goggles, and fume hood containment.

- Emergency procedures : Ethanol rinsing for skin contact (15+ minutes).

- Spill management : Adsorption with vermiculite followed by 10% sodium bicarbonate neutralization .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the stability and reactivity of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict molecular geometry, frontier orbitals, and thermodynamic stability. Electrostatic potential surfaces and bond dissociation energies identify reactive sites, while IR spectral comparisons validate structural assignments .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

Regioselectivity is controlled via:

- Steric protection : Use of bulky catalysts (e.g., N-heterocyclic carbenes).

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states.

- Temperature modulation : 0°C for kinetic control vs. reflux for thermodynamic pathways .

Q. How should researchers address contradictions in reported Henry’s Law constants for volatile acetate derivatives?

Discrepancies arise from methodologies (static vs. dynamic gas-phase sampling). Recommended protocols:

- Validate setups against NIST-certified ethyl acetate data (k°H = 5.9–8.9 mol/kg·bar).

- Conduct temperature-dependence studies (Δln(kH)/Δ(1/T) = 5300–5700 K).

- Use quantum mechanically derived partial charges to model phase-transfer behavior .

Q. What mechanistic insights guide the development of catalytic systems for this compound polymerization?

Radical polymerization requires:

- Initiators : AIBN (60–80°C decomposition) for controlled radical generation.

- Chain-transfer agents : Thiols (0.1–0.3 mol%) to regulate molecular weight.

- Real-time FTIR : Monitors alkyne conversion to prevent crosslinking .

Methodological Considerations

- Synthetic Optimization : Compare solvent effects (DMF vs. DCE) on acetylation yields .

- Data Validation : Cross-reference experimental thermodynamic data with NIST databases .

- Safety Compliance : Adopt neutralization protocols for spills and prioritize fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.